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Abstract

N-Butylformamide (NBF) is a versatile acyclic amide that finds utility as a solvent, a reagent,
and an intermediate in organic synthesis. Its unique combination of a polar amide group and a
nonpolar butyl chain imparts properties that make it a subject of interest in various chemical
contexts, including potential applications in the pharmaceutical industry. This technical guide
provides an in-depth review of the chemistry of N-Butylformamide, encompassing its
synthesis, physicochemical properties, and characteristic reactions. Detailed experimental
protocols for its preparation and key transformations are provided, along with a summary of
guantitative data in tabular format for ease of reference. Furthermore, this document explores
the applications of N-Butylformamide, with a particular focus on its emerging role in drug
development as a synthetic building block and solvent.

Physicochemical and Spectroscopic Data of N-
Butylformamide

N-Butylformamide is a colorless liquid with a characteristic amide odor. A comprehensive
summary of its physical and chemical properties is presented in Table 1. This data is crucial for
its handling, application in reactions, and for purification processes.

Table 1: Physicochemical Properties of N-Butylformamide
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Property Value Reference(s)
Molecular Formula CsH1:NO

Molecular Weight 101.15 g/mol

CAS Number 871-71-6

IUPAC Name N-butylformamide

Density 0.863 g/cm?3

Boiling Point 212.1 °C at 760 mmHg

Flash Point 109.3 °C

Refractive Index (n20/D) 1.409

Solubility

Soluble in water and common

organic solvents.

pKa

~17 (of the N-H proton)

Spectroscopic analysis is fundamental for the identification and characterization of N-

Butylformamide. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data of N-Butylformamide
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Technique

Key Peaks/Signals

Reference(s)

1H NMR (CDCls)

5 ~0.9 (t, 3H, CHs), ~1.3-1.5

(m, 4H, CH2CH2), ~3.2 (q, 2H,

NCHz), ~7.9 (s, 1H, CHO),
~6.5 (br s, 1H, NH)

13C NMR (CDCls)

5 ~13.8 (CH3), ~20.0 (CH2),
~31.5 (CHz2), ~39.5 (NCH>),
~163.0 (C=0)

IR (neat)

~3290 cm~1 (N-H stretch),
~2960, 2870 cm~1 (C-H
stretch), ~1670 cm~1 (C=0
stretch, Amide 1), ~1540 cm™1
(N-H bend, Amide 1)

Mass Spec (El)

miz 101 (M+), 58, 44, 30

Synthesis of N-Butylformamide

The synthesis of N-Butylformamide is most commonly achieved through the formylation of n-

butylamine. Several methods have been reported, with the choice of reagent and conditions

influencing the yield and purity of the product.

Formylation with Formic Acid

The reaction of n-butylamine with formic acid is a direct and widely used method for the

synthesis of N-Butylformamide. The reaction proceeds via a nucleophilic acyl substitution

mechanism, with the initial formation of an ammonium formate salt, which upon heating,

dehydrates to the corresponding amide.

n-Butylamine

Formic Acid

Butylammonium Formate A (-H20) 3 ,
(Salt Intermediate) NHEIEIEEE
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Caption: Synthesis of N-Butylformamide from n-butylamine and formic acid.

Experimental Protocol: Synthesis of N-Butylformamide from n-Butylamine and Formic Acid

o Materials:

[e]

n-Butylamine

o

Formic acid (85-98%)

Toluene

[¢]

Saturated sodium bicarbonate solution

[e]

[e]

Anhydrous magnesium sulfate

o

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary
evaporator.

e Procedure:

[¢]

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,
add n-butylamine (1.0 equiv) and toluene (approximately 2 mL per mmol of amine).

o Add formic acid (1.1-1.2 equiv) dropwise to the stirred solution.

o Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

o Monitor the reaction progress by TLC until the starting amine is consumed.

o Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

o Wash the organic layer with saturated sodium bicarbonate solution to neutralize any
excess formic acid, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to afford N-Butylformamide.
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o The product can be further purified by vacuum distillation.

o Expected Yield: 85-95%

Formylation with Formate Esters

The reaction of n-butylamine with a formate ester, such as methyl formate or ethyl formate, is
another effective method for N-formylation. This reaction is often carried out under neutral or

slightly basic conditions.

n-Butylamine

[ -
Tetrahedral Intermediate CHsOH N-Butylformamide

Methyl Formate

Click to download full resolution via product page

Caption: N-Formylation of n-butylamine using methyl formate.
Experimental Protocol: Synthesis of N-Butylformamide from n-Butylamine and Ethyl Formate
e Materials:

o n-Butylamine

o Ethyl formate

o Ethanol (as solvent, optional)

o Round-bottom flask, reflux condenser.
e Procedure:

o In a round-bottom flask, combine n-butylamine (1.0 equiv) and an excess of ethyl formate
(2.0-3.0 equiv). Ethanol can be used as a solvent if desired.
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[e]

(¢]

[¢]

[¢]

» Expected Yield: 70-85%

Heat the mixture to reflux for several hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, remove the excess ethyl formate and ethanol by distillation.

The resulting N-Butylformamide can be purified by vacuum distillation.

The Leuckart Reaction

The Leuckart reaction provides an alternative route to N-formamides through the reductive

amination of carbonyl compounds with formamide or ammonium formate. For the synthesis of

N-Butylformamide, butanal would be the starting carbonyl compound. The reaction proceeds

via an imine intermediate which is then reduced by formic acid (generated in situ).

Butanal

Formamide

Iminium Intermediate

NH3s (from HCONH:2 hydrolysis)

eduction by HCOOH

N-Butylformamide

Click to download full resolution via product page

Caption: Leuckart reaction for the synthesis of N-Butylformamide.

Experimental Protocol: Leuckart Reaction for N-Butylformamide Synthesis

o Materials:
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o Butanal
o Formamide

o Round-bottom flask, heating mantle, distillation setup.

e Procedure:

o A mixture of butanal (1.0 equiv) and a large excess of formamide (3-5 equiv) is heated to
160-180 °C.

o The reaction is maintained at this temperature for several hours.
o After cooling, the excess formamide is removed by vacuum distillation.

o The residue is then treated with aqueous acid (e.g., HCI) and heated to hydrolyze any
unreacted formamide and the N-formyl product to the amine hydrochloride.

o Basification of the aqueous solution with a strong base (e.g., NaOH) liberates the free
amine, which can then be formylated using one of the methods described above to yield
N-Butylformamide. Note: The direct product of the Leuckart reaction is the formamide,
but hydrolysis and re-formylation are often performed for purification.

o Expected Yield: Moderate to good, depending on the specific conditions and work-up
procedure.

Chemical Reactivity of N-Butylformamide

N-Butylformamide undergoes reactions characteristic of secondary amides. The presence of
the N-H proton and the carbonyl group are the primary sites of reactivity.

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or
basic conditions. The hydrolysis of N-Butylformamide yields formic acid and n-butylamine.
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—>
N-Butylformamide N
n-Butylamine
H20, H* or OH~
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Caption: Hydrolysis of N-Butylformamide.

Reduction

The reduction of N-Butylformamide yields N-methylbutylamine. Strong reducing agents like
lithium aluminum hydride (LiAlH4) are typically required for this transformation.

N-Butylformamide

L >

N-Methylbutylamine

1. LiAlH4
2. H20

Click to download full resolution via product page
Caption: Reduction of N-Butylformamide to N-methylbutylamine.
Experimental Protocol: Reduction of N-Butylformamide
e Materials:
o N-Butylformamide

o Lithium aluminum hydride (LiAIH4)
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[e]

Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

o

[¢]

15% Aqueous sodium hydroxide

o

Anhydrous sodium sulfate

[e]

Three-necked round-bottom flask, dropping funnel, reflux condenser, ice bath.

e Procedure:

o In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), a suspension of
LiAlH4 (1.0-1.5 equiv) in anhydrous ether or THF is prepared.

o The suspension is cooled in an ice bath.

o A solution of N-Butylformamide (1.0 equiv) in the same anhydrous solvent is added
dropwise from a dropping funnel at a rate that maintains a gentle reflux.

o After the addition is complete, the mixture is stirred at room temperature or gently refluxed
for several hours until the reaction is complete (monitored by TLC).

o The reaction is carefully quenched by the sequential dropwise addition of water (x mL),
followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where
X is the mass of LiAlHa4 in grams.

o The resulting granular precipitate is filtered off and washed with the solvent.

o The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed by distillation to yield N-methylbutylamine.

o Expected Yield: 70-90%

Applications in Drug Development and Research

While N-Butylformamide is not a common structural motif in marketed drugs, its utility in
pharmaceutical research and development is primarily as a versatile building block and a
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specialized solvent.

As a Synthetic Intermediate

The formamide group can serve as a precursor to other functional groups or as a protecting
group for amines. The N-butyl group can be incorporated to modulate the lipophilicity of a
molecule, a critical parameter in drug design. Although direct examples are not abundant in the
literature, the reactivity of N-Butylformamide allows for its potential use in the synthesis of
more complex pharmaceutical intermediates. For instance, its reduction product, N-
methylbutylamine, can be a valuable secondary amine for further elaboration.

As a Solvent

The polar aprotic nature of N-Butylformamide, similar to its more common analogue N,N-
dimethylformamide (DMF), makes it a useful solvent for a variety of organic reactions. Its
higher boiling point can be advantageous for reactions requiring elevated temperatures. In the
context of drug formulation, specialized amide solvents are sometimes explored for their ability
to solubilize poorly soluble active pharmaceutical ingredients (APIs).

Conclusion

N-Butylformamide is a readily accessible and chemically versatile molecule. Its synthesis is
straightforward, primarily relying on the formylation of n-butylamine. The physicochemical and
spectroscopic properties of N-Butylformamide are well-characterized, providing a solid
foundation for its use in various chemical applications. While its direct incorporation into
pharmaceutical agents is not widespread, its role as a synthetic intermediate and a specialized
solvent highlights its potential value to the drug discovery and development process. The
detailed experimental protocols and tabulated data provided in this guide are intended to
facilitate its safe and effective use in the research laboratory. Further exploration of its
derivatives and their biological activities may unveil new opportunities for this fundamental
chemical building block.

 To cite this document: BenchChem. [N-Butylformamide: A Comprehensive Technical Review
of its Chemistry and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215654+#literature-review-on-n-butylformamide-
chemistry]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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